molecular formula C3H5ClO2S B164270 Cyclopropanesulfonyl chloride CAS No. 139631-62-2

Cyclopropanesulfonyl chloride

Cat. No. B164270
CAS RN: 139631-62-2
M. Wt: 140.59 g/mol
InChI Key: PFWWSGFPICCWGU-UHFFFAOYSA-N
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Description

Cyclopropanesulfonyl chloride is a colorless liquid . It can be used in the synthesis of (1 R,2 S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .


Synthesis Analysis

Cyclopropanesulfonyl chloride can be synthesized using cyclopropylmagnesium bromide with sulfur dioxide in tetrahydrofuran at -10 - 20°C for 0.666667 h . The reaction mixture is then warmed to ambient temperature over 0.5h, and N-chloro-succinimide is added at about -5 to 0°C .


Molecular Structure Analysis

The molecular formula of Cyclopropanesulfonyl chloride is C3H5ClO2S . It has an average mass of 140.589 Da and a monoisotopic mass of 139.969879 Da .


Chemical Reactions Analysis

Cyclopropanesulfonyl chloride is a useful research chemical . It can be used in various chemical reactions, particularly in the synthesis of (1 R,2 S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives .


Physical And Chemical Properties Analysis

Cyclopropanesulfonyl chloride has a density of 1.5±0.1 g/cm3, a boiling point of 198.5±7.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has a refractive index of 1.513 and a molar refractivity of 27.5±0.4 cm3 .

Scientific Research Applications

1. Synthesis of Hepatitis C Virus Inhibitors Cyclopropanesulfonyl chloride is utilized in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives . These derivatives are crucial as building blocks in creating potent inhibitors for the hepatitis C virus NS3 protease .

Building Blocks for TACE Inhibitors

This compound serves as a building block in the synthesis of TNF-α converting enzyme (TACE) inhibitors . Specifically, the cyclopropyl variant of these inhibitors has shown good selectivity for TACE over other matrix metalloproteinases (MMP-2 and -13), which are involved in various inflammatory processes .

Safety And Hazards

Cyclopropanesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or inhaled . Contact with water liberates toxic gas .

Future Directions

According to a market research report, the global Cyclopropanesulfonyl chloride market is projected to grow in the future . This suggests that there could be increased demand and new applications for this chemical in the future.

properties

IUPAC Name

cyclopropanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWWSGFPICCWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375412
Record name Cyclopropanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanesulfonyl chloride

CAS RN

139631-62-2
Record name Cyclopropanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of the cyclopropane ring influence the stability of cyclopropanethione (1a) compared to its isomer, methylenethiirane (2a)?

A2: Computational studies employing ab initio molecular orbital theory with a polarized double zeta basis set revealed that methylenethiirane (2a) is more stable than cyclopropanethione (1a) by 6.4 kcal/mol. [] This suggests that the strained cyclopropane ring destabilizes the thione structure compared to the more stable three-membered ring thiirane structure. []

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